Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate
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Overview
Description
Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and an amino group at the 8th position, linked to a pentanoate ester. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinolin-8-amine, which can be prepared from 4-methoxy-2-nitroaniline and glycerol through a Skraup reaction.
Formation of the Pentanoate Ester: The 6-methoxyquinolin-8-amine is then reacted with ethyl 4-bromopentanoate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate involves its interaction with specific molecular targets. The compound’s quinoline ring can intercalate with DNA, disrupting the replication process. Additionally, the methoxy and amino groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The compound may also inhibit enzymes involved in critical cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid: This compound is structurally similar but lacks the ethyl ester group.
8-Amino-6-methoxyquinoline: This compound shares the quinoline core but lacks the pentanoate side chain.
Uniqueness: Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate is unique due to its combination of a quinoline ring with a methoxy group, an amino group, and a pentanoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-16(20)8-7-12(2)19-15-11-14(21-3)10-13-6-5-9-18-17(13)15/h5-6,9-12,19H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUWRSYADOYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540563 |
Source
|
Record name | Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91482-62-1 |
Source
|
Record name | Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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